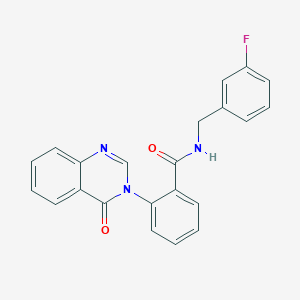![molecular formula C22H25N5O B11130394 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide](/img/structure/B11130394.png)
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and an amino group, linked to a phenyl and pyridyl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide typically involves multiple steps. One common approach starts with the preparation of 4,6-dimethyl-2-pyrimidinamine, which is then reacted with appropriate reagents to introduce the phenyl and pyridyl ethyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, H₂O₂
Reducing agents: NaBH₄, LiAlH₄
Catalysts: Pd/C, platinum oxide (PtO₂)
Solvents: Ethanol, methanol, dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: This compound has a similar pyrimidine core but with a mercapto group instead of an amino group.
2-Amino-4,6-dimethylpyrimidine: Similar structure but lacks the phenyl and pyridyl ethyl groups.
2-[(4,6-Dimethyl-2-pyrimidinyl)amino]ethanol: Similar pyrimidine core with an ethanol group instead of the phenyl and pyridyl ethyl groups
Uniqueness
The uniqueness of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-phenyl-N-[2-(4-pyridyl)ethyl]propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrimidine ring with phenyl and pyridyl ethyl groups enhances its potential for diverse applications in medicinal chemistry and materials science .
特性
分子式 |
C22H25N5O |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenyl-N-(2-pyridin-4-ylethyl)propanamide |
InChI |
InChI=1S/C22H25N5O/c1-16-14-17(2)26-22(25-16)27-20(15-19-6-4-3-5-7-19)21(28)24-13-10-18-8-11-23-12-9-18/h3-9,11-12,14,20H,10,13,15H2,1-2H3,(H,24,28)(H,25,26,27) |
InChIキー |
GFGJOTVYQZRVEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)NCCC3=CC=NC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-(3-chlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130318.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-(4-fluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11130324.png)
![(2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11130326.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11130328.png)

![7-(3-ethoxypropyl)-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130330.png)
![1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide](/img/structure/B11130336.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11130344.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)-N~2~-ethylglycinamide](/img/structure/B11130355.png)
![N~2~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11130375.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11130380.png)
![2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11130384.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11130387.png)
